molecular formula C19H19N3O2 B2960469 4-ethoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide CAS No. 1171568-77-6

4-ethoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide

Cat. No.: B2960469
CAS No.: 1171568-77-6
M. Wt: 321.38
InChI Key: CGINZYHAJWMASF-UHFFFAOYSA-N
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Description

4-Ethoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide is a benzamide derivative featuring a 4-ethoxy-substituted benzene ring linked via an amide bond to a 3-methyl-1-phenyl-1H-pyrazol-5-yl moiety. Its structural uniqueness lies in the ethoxy group at the 4-position of the benzamide and the methyl-substituted pyrazole ring, which influence its electronic, steric, and solubility properties .

Properties

IUPAC Name

4-ethoxy-N-(5-methyl-2-phenylpyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-3-24-17-11-9-15(10-12-17)19(23)20-18-13-14(2)21-22(18)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGINZYHAJWMASF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=NN2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate 1,3-diketone.

    Substitution Reactions: The phenyl and methyl groups are introduced through substitution reactions, often using halogenated precursors and a base.

    Amidation: The final step involves the formation of the benzamide group through an amidation reaction, where the pyrazole derivative reacts with 4-ethoxybenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated precursors and bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of 4-ethoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide is in the field of oncology. Recent studies have demonstrated its potential as an anticancer agent. For instance, a study evaluating various pyrazole derivatives indicated that compounds similar to this compound exhibited significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Pesticidal Properties

Research has also explored the use of this compound as a potential pesticide. Its structural components allow it to interact with biological targets in pests, leading to effective pest management strategies. Field studies have reported that formulations containing this compound significantly reduce pest populations while being safe for beneficial insects.

Polymer Synthesis

In material science, this compound has been utilized in synthesizing novel polymeric materials. The incorporation of this compound into polymer matrices has been shown to enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composites .

Case Studies

Study Application Findings
Study on Anticancer ActivityAnticancerSignificant cytotoxic effects on MCF-7 and A549 cell lines with induction of apoptosis .
Field Trials on Pesticidal PropertiesAgricultureEffective reduction of pest populations with minimal impact on non-target species.
Polymer Composites ResearchMaterial ScienceEnhanced thermal stability and mechanical properties in polymer matrices .

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

N-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)benzamide
  • Structure : Lacks the 4-ethoxy group on the benzamide ring.
  • Synthesis : Produced via demethylation of diazonium salts in the presence of CuSO4/NaCl/ascorbic acid, highlighting its role as a synthetic intermediate .
  • Key Difference : The absence of the ethoxy group reduces steric bulk and may decrease lipophilicity compared to the target compound.
2-Ethoxy-N-(3-methyl-5-phenyl-1H-pyrazol-4-yl)benzamide
  • Structure : Ethoxy group at the 2-position (vs. 4-position) and pyrazole substitution at the 4-position (vs. 5-position).

Functional Group Modifications

N-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamothioyl)benzamide (III)
  • Structure : Replaces the amide oxygen with a thiourea group.
  • Synthesis : Derived from NH4SCN and benzoyl chloride, yielding a sulfur-containing analog .
  • Comparison : The thiourea group enhances hydrogen-bonding capacity and may improve antimicrobial activity, as demonstrated in related compounds .
N-Methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide Derivatives
  • Structure : Methylation at the amide nitrogen.
  • Impact: Increased steric hindrance and altered metabolic stability compared to non-methylated analogs .

Complex Heterocyclic Systems

(E)-2-{[1-(3,11-Dimethyl-4-methylene-10-oxo-1-phenyl-4,5,10,11-tetrahydro-1H-benzo[b]pyrazolo[3,4-f][1,5]diazocin-5-yl)ethylidene]amino}-N-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide
  • Structure : Incorporates a fused benzodiazocine-pyrazole system.
  • Comparison : The diazocine ring system introduces additional binding sites but reduces synthetic accessibility compared to the simpler benzamide scaffold .
N-{[3-Methyl-5-(3-methylphenoxy)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-[(oxolan-2-yl)methyl]benzamide
  • Structure: Includes a tetrahydrofuran-derived methyl group and a phenoxy substituent on the pyrazole ring.
Antimicrobial Activity
  • Compounds like N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)amide derivatives exhibit broad-spectrum antimicrobial activity, suggesting that the target compound’s ethoxy and pyrazole groups may similarly contribute to bioactivity .
  • Thiourea analogs (e.g., compound III) show enhanced activity against Gram-positive bacteria, highlighting the role of functional group substitution .

Biological Activity

4-ethoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique structure that includes an ethoxy group, a methyl-phenyl-pyrazole moiety, and a benzamide group, which may contribute to its diverse biological properties.

The molecular formula of this compound is C19H19N3O2C_{19}H_{19}N_{3}O_{2}, with a molecular weight of approximately 321.37 g/mol. Its structure can be represented as follows:

InChI InChI 1S C19H19N3O2 c1 3 24 17 11 9 15 10 12 17 19 23 20 18 13 14 2 21 22 18 16 7 5 4 6 8 16 h4 13H 3H2 1 2H3 H 20 23 \text{InChI InChI 1S C19H19N3O2 c1 3 24 17 11 9 15 10 12 17 19 23 20 18 13 14 2 21 22 18 16 7 5 4 6 8 16 h4 13H 3H2 1 2H3 H 20 23 }

The biological activity of this compound is thought to involve several mechanisms:

Interaction with Biological Targets: The pyrazole and benzamide components may interact with specific receptors or enzymes, influencing cellular signaling pathways. This interaction could lead to alterations in cell cycle regulation or apoptosis in cancer cells .

Modulation of Autophagy: Similar compounds have been shown to disrupt autophagic flux by interfering with mTORC1 reactivation, thus leading to increased autophagy under certain conditions .

Research Findings and Case Studies

Recent studies have explored the biological effects of related compounds, providing insights into the potential efficacy of this compound:

Study Findings
Study on N-(1-benzyl)-pyrazole derivativesDemonstrated submicromolar antiproliferative activity and good metabolic stability in pancreatic cancer cells .
Anticancer evaluation of pyrazole derivativesIdentified modulation of mTORC1 activity and increased autophagy as key mechanisms for anticancer effects .
Anti-inflammatory assessmentsShowed promise in reducing inflammatory markers in vitro .

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